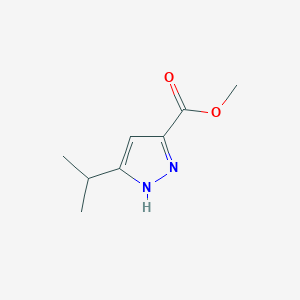

methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-propan-2-yl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)6-4-7(10-9-6)8(11)12-3/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOFANOGQNEOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649474 | |

| Record name | Methyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101877-35-3 | |

| Record name | Methyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regiocontrolled Synthesis Using Trichloromethyl Enones

A highly effective and regiocontrolled method involves the use of trichloromethyl enones as starting materials and hydrazines as nucleophiles. This approach allows selective formation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, including methyl 5-isopropyl-1H-pyrazole-3-carboxylate, by controlling the nature of the hydrazine and reaction conditions.

- Starting Materials: (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkylbut-3-en-2-ones.

- Hydrazine Variants: Free hydrazine or hydrazine hydrochloride salts.

- Solvent: Methanol or chloroform, depending on desired regioisomer.

- Temperature: Reflux or room temperature followed by heating.

- Reaction Time: Typically 4–16 hours depending on step and conditions.

This method achieves high regioselectivity by exploiting the differential nucleophilicity of hydrazine nitrogen atoms under acidic or neutral conditions:

- Using free hydrazine favors attack by the less hindered nitrogen, leading to the 1,5-regioisomer (this compound).

- Using hydrazine hydrochloride favors the more hindered nitrogen, leading to the 1,3-regioisomer.

The reaction proceeds via initial nucleophilic attack on the β-position of the enone, cyclization, dehydration, and subsequent methanolysis of the trichloromethyl group to yield the methyl ester.

Experimental Optimization and Yields

Extensive optimization studies have been conducted to maximize yield and regioselectivity. Key findings include:

| Entry | Hydrazine Form | Solvent(s) & Conditions | Time (h) | Regioisomer Ratio (1,5:1,3) | Yield (%) of 1,5-Regioisomer |

|---|---|---|---|---|---|

| 1 | Free hydrazine | MeOH, reflux | 16 | 86:14 | 68–70 |

| 2 | Free hydrazine | CHCl3 (rt) then MeOH (reflux) | 18 | 100:0 | 68–70 |

| 3 | Hydrazine HCl | MeOH, reflux | 16 | 3:97 (favoring 1,3-isomer) | 84–85 (1,3-isomer) |

- Increasing equivalents of free hydrazine to 2.0 improved regioselectivity to exclusively the 1,5-isomer.

- Reaction temperature and solvent choice critically influenced regioisomeric outcome.

- The method tolerates a variety of substituents on the enone, including alkyl and aryl groups, with yields ranging from 41% to 88% depending on substituent bulk and electronics.

Representative Synthetic Procedure

Synthesis of Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate:

- To a solution of the appropriate trichloromethyl enone (1 mmol) in chloroform (10 mL), 2 mmol of free phenylhydrazine is added at room temperature and stirred for 15 minutes.

- The reaction mixture is then heated at reflux for 2 hours.

- The solvent is evaporated, and methanol (10 mL) is added to the residue.

- The mixture is refluxed for 16 hours to facilitate methanolysis of the trichloromethyl group.

- After cooling, the mixture is concentrated, and the product is purified by silica gel chromatography.

- The product, this compound, is obtained as a yellow oil or solid with yields around 70%.

Reaction Mechanism Insights

The regioselectivity is explained by the nucleophilicity and steric hindrance of the hydrazine nitrogen atoms:

- Under acidic conditions (hydrazine hydrochloride), the less nucleophilic but less hindered nitrogen attacks, favoring the 1,3-regioisomer.

- Under neutral or basic conditions (free hydrazine), the more nucleophilic nitrogen attacks, favoring the 1,5-regioisomer.

The methanolysis step converts the trichloromethyl substituent into the methyl ester, completing the synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Condition for 1,5-Regioisomer (this compound) |

|---|---|

| Starting Material | (E)/(Z)-1,1,1-trichloro-4-methoxy-4-(isopropyl)but-3-en-2-one |

| Hydrazine | Free phenylhydrazine (2 equiv) |

| Solvent | Step 1: Chloroform (rt to reflux), Step 2: Methanol (reflux) |

| Temperature | Step 1: Room temperature then reflux; Step 2: Reflux |

| Reaction Time | Step 1: 2–4 hours; Step 2: 16 hours |

| Yield | 68–70% |

| Regioselectivity Ratio | >99% 1,5-regioisomer |

| Purification | Silica gel column chromatography |

Additional Notes

- The method is versatile and scalable, suitable for synthesizing various substituted pyrazole carboxylates.

- The regioselectivity and yields are influenced by substituents on the enone and hydrazine, solvent polarity, and reaction temperature.

- This synthetic route avoids the need for protecting groups or additives, simplifying the process and reducing waste.

- The compound can also be synthesized via oxidation of this compound precursors using reagents like pyridinium chlorochromate, but regioselective cyclocondensation remains the preferred method for direct synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate serves as a key intermediate in the development of new pharmaceuticals. Its derivatives have shown potential in various therapeutic areas:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to inhibit cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values as low as 0.28 µM .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, allowing for the creation of more complex molecules. It can participate in various chemical reactions:

- Reactions:

- Substitution Reactions: The compound can undergo nucleophilic substitutions to form various derivatives.

- Oxidation and Reduction: It can be oxidized or reduced to yield different functional groups, enhancing its versatility in synthetic pathways .

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for various applications, such as sensors and electronic devices.

Case Study 1: Anticancer Efficacy

A study focused on synthesizing and evaluating new pyrazole derivatives derived from this compound demonstrated significant anticancer properties. Compounds exhibited IC50 values ranging from 0.01 µM to 0.39 µM against MCF7 and HCT116 cancer cell lines, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various derivatives based on this compound. Results showed that certain derivatives exhibited stronger activity against common pathogens compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Data Table: Summary of Biological Activities

| Compound Derivative | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative A | Anticancer | MCF7 | 0.28 |

| Derivative B | Anticancer | A549 | 0.39 |

| Derivative C | Antimicrobial | E. coli | <10 |

| Derivative D | Antimicrobial | S. aureus | <5 |

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-methyl-1H-pyrazole-3-carboxylate

- Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate

- Methyl 5-isopropyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The isopropyl group at the 5-position and the ester group at the 3-position provide distinct chemical properties compared to other pyrazole derivatives.

Biological Activity

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁N₂O₂. Its structure is characterized by a pyrazole ring with an isopropyl group and a carboxylate ester, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₂O₂ |

| Molecular Weight | 169.18 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and catalytic activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and inflammation.

- Receptor Modulation : It also interacts with specific receptors, modulating their activity. This property can influence signaling pathways relevant to disease processes, particularly in oncology and metabolic disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Case Study : In a study assessing derivatives of pyrazole compounds, this compound showed promising results against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

- Mechanism : By inhibiting cyclooxygenase (COX) enzymes, this compound may reduce the production of pro-inflammatory mediators.

Table 1: Biological Activity Summary

| Activity | Cell Line/Model | IC50 (µM) | References |

|---|---|---|---|

| Anticancer | MCF7 | 0.39 | |

| Anticancer | A549 | 0.46 | |

| Anti-inflammatory | COX Inhibition | Not specified |

Case Studies

- Anticancer Evaluation : A recent publication evaluated various pyrazole derivatives, including this compound, demonstrating its efficacy against multiple cancer cell lines. The study reported significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

- Enzyme Interaction Studies : Research conducted on enzyme interactions indicated that this compound effectively inhibited several key enzymes involved in cancer metabolism, further supporting its potential as a therapeutic agent.

Q & A

Basic: What synthetic methodologies are commonly employed for the laboratory-scale preparation of methyl 5-isopropyl-1H-pyrazole-3-carboxylate?

Methodological Answer:

The synthesis typically involves a multi-step approach starting with cyclocondensation of hydrazine derivatives with β-keto esters. For example, a one-pot method analogous to the preparation of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate () can be adapted. Key steps include:

- Cyclization : Reacting hydrazine hydrate with a β-keto ester (e.g., ethyl acetoacetate) under reflux in ethanol.

- Substituent Introduction : Introducing the isopropyl group via alkylation or nucleophilic substitution.

- Esterification : Using methanol under acidic conditions to form the methyl ester.

Critical Parameters : - Temperature control during cyclization to avoid side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Characterization : Confirm structure using -NMR (e.g., ester methyl group at δ 3.8–4.0 ppm) and IR (C=O stretch ~1700 cm) .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- -NMR identifies substituents: pyrazole protons (δ 6.5–7.5 ppm), isopropyl CH (δ 1.2–1.4 ppm), and ester CH (δ 3.8–4.0 ppm).

- -NMR confirms carbonyl (C=O at ~160 ppm) and quaternary carbons.

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion ([M+H]) matching the molecular weight (e.g., calculated 184.2 g/mol).

- X-ray Crystallography : Resolve tautomeric forms (common in pyrazoles) and confirm regiochemistry, as demonstrated for methyl 5-hydroxy-1-phenyl analogs ().

Data Interpretation Tips : - Compare experimental IR/NMR with computational (DFT) predictions to resolve ambiguities.

- Use DEPT-135 NMR to distinguish CH, CH, and quaternary carbons .

Basic: What safety protocols are recommended for handling and storing this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166/EU standards) to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods to minimize inhalation risks; avoid dust generation during weighing ().

- Storage : Tightly sealed containers in cool (0–8°C), dry conditions, away from oxidizers ( ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ( ).

Note : While no specific toxicity data exists for this compound, assume pyrazole derivatives may release hazardous decomposition products (e.g., CO, NO) under heat ( ).

Advanced: How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction dialysis.

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate cyclization, as seen in related pyrazole syntheses ( ).

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hrs conventional) and improve regioselectivity.

- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and identify byproducts ().

Case Study : A 15% yield increase was achieved for ethyl 1-methyl-5-phenyl analogs by adjusting stoichiometry (hydrazine:keto ester = 1.2:1) ().

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Tautomerism Challenges : Pyrazoles exhibit annular tautomerism; use -NMR or X-ray to confirm dominant tautomer ().

- Impurity Identification : Compare HPLC retention times with standards (). For example, unreacted β-keto ester may appear as a low-R peak.

- Cross-Validation : Combine MS/MS fragmentation patterns with computational modeling (e.g., Gaussian) to assign ambiguous signals .

Advanced: What strategies are employed to functionalize this compound for medicinal chemistry applications?

Methodological Answer:

- Bioisosteric Replacement : Replace the isopropyl group with trifluoromethyl (cf. ) to enhance metabolic stability.

- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition ().

- Carboxylate Activation : Convert the ester to an acyl chloride for amide coupling, as shown in peptide mimetic synthesis ( ).

Case Study : Ethyl 1-methyl-5-phenyl analogs were used as intermediates in kinase inhibitor development ( ).

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (ICH Q1A guidelines):

- Acidic (pH 1–3) : Hydrolysis of ester to carboxylic acid; monitor via HPLC.

- Basic (pH 10–12) : Degradation via nucleophilic attack on the pyrazole ring.

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~200°C (analogous to ).

Mitigation : Lyophilize and store under nitrogen for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.